molecular formula C5H10O5 B7809820 D-ribulose CAS No. 5556-48-9

D-ribulose

Cat. No.: B7809820
CAS No.: 5556-48-9
M. Wt: 150.13 g/mol
InChI Key: ZAQJHHRNXZUBTE-NQXXGFSBSA-N
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Description

D-ribulose: is a ketopentose, a type of monosaccharide containing five carbon atoms and a ketone functional group. It has the chemical formula C5H10O5 . This compound is one of the two enantiomers of ribulose, the other being L-ribulose. This compound plays a crucial role in various biological processes, including the pentose phosphate pathway and the Calvin cycle in photosynthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: this compound can be synthesized through the oxidation of ribitol using ribitol dehydrogenase in the presence of diphosphopyridine nucleotide . Another method involves the isomerization of D-arabinose using arabinose isomerase .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. Specific strains of bacteria or yeast are engineered to convert substrates like D-arabinose or ribitol into this compound. Enzymatic methods are also employed, where enzymes such as ribitol dehydrogenase and arabinose isomerase catalyze the conversion of substrates to this compound .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: D-ribulose can undergo oxidation to form ribonic acid.

    Reduction: It can be reduced to ribitol.

    Isomerization: this compound can be isomerized to D-xylulose.

Common Reagents and Conditions:

Major Products:

    Oxidation: Ribonic acid.

    Reduction: Ribitol.

    Isomerization: D-xylulose

Scientific Research Applications

Chemistry: D-ribulose is used as a starting material for the synthesis of various rare sugars and sugar derivatives. It is also employed in the study of carbohydrate metabolism and enzymatic reactions involving ketopentoses .

Biology: In biological research, this compound is crucial for studying the Calvin cycle and the pentose phosphate pathway. It serves as a substrate for enzymes like ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco), which is essential for carbon fixation in photosynthesis .

Medicine: this compound is investigated for its potential in synthesizing antiviral and anticancer drugs. Its derivatives are used in the development of nucleoside analogues, which are important in antiviral therapies .

Industry: In the industrial sector, this compound is used in the production of rare sugars and as a precursor for various biochemical products. It is also employed in the fermentation industry for the production of biofuels and other value-added products .

Mechanism of Action

D-ribulose exerts its effects primarily through its role in metabolic pathways. In the Calvin cycle, it is converted to ribulose-1,5-bisphosphate, which then reacts with carbon dioxide to form two molecules of 3-phosphoglycerate. This reaction is catalyzed by the enzyme ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco). The molecular targets involved include the active sites of enzymes like Rubisco, where this compound binds and undergoes catalytic conversion .

Comparison with Similar Compounds

    D-xylulose: An isomer of D-ribulose, differing in the arrangement of hydroxyl groups.

    L-ribulose: The enantiomer of this compound, with a different spatial configuration.

    D-arabitol: A sugar alcohol that can be oxidized to form this compound.

Uniqueness: this compound is unique due to its specific role in the Calvin cycle and the pentose phosphate pathway. Unlike D-xylulose and L-ribulose, this compound is directly involved in carbon fixation during photosynthesis. Its ability to isomerize and participate in various metabolic reactions makes it a versatile compound in both biological and industrial applications .

Properties

IUPAC Name

(3R,4R)-1,3,4,5-tetrahydroxypentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQJHHRNXZUBTE-NQXXGFSBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H](C(=O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30204115
Record name Ribulose
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

488-84-6, 5556-48-9
Record name D-Ribulose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=488-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ribulose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5556-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Ribulose
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ribulose
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005556489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ribulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30204115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-erythro-pent-2-ulose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.989
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Record name RIBULOSE, DL-
Source FDA Global Substance Registration System (GSRS)
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Record name RIBULOSE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7U4KG0138
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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